molecular formula C17H18Cl2O3 B3936609 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene

Cat. No.: B3936609
M. Wt: 341.2 g/mol
InChI Key: UDVAIJBAMKGWRU-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene is an organic compound with the molecular formula C₁₇H₁₈Cl₂O₃ It is a derivative of benzene, featuring two chlorine atoms, a methoxyphenoxy group, and a propoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene typically involves multiple steps, including halogenation, etherification, and coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Boron Reagents: Employed in the Suzuki–Miyaura coupling reaction.

    Oxidizing Agents: Used for oxidation reactions to introduce additional functional groups.

    Reducing Agents: Utilized in reduction reactions to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant, ultraviolet absorber, or flame retardant by stabilizing free radicals and preventing oxidative damage . In biological systems, it may exert its effects through interactions with cellular proteins and enzymes, modulating various biochemical pathways.

Comparison with Similar Compounds

1,5-Dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different reactivity and applications due to variations in their molecular structures.

Properties

IUPAC Name

1,5-dichloro-2-[3-(3-methoxyphenoxy)propoxy]-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-12-9-13(18)10-16(19)17(12)22-8-4-7-21-15-6-3-5-14(11-15)20-2/h3,5-6,9-11H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVAIJBAMKGWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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